molecular formula C12H25N3O4 B1675783 Lysinonorleucine CAS No. 25612-46-8

Lysinonorleucine

Cat. No. B1675783
CAS RN: 25612-46-8
M. Wt: 275.34 g/mol
InChI Key: HYLBTMZBXLEVCL-UWVGGRQHSA-N
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Description

Lysinonorleucine is a dipeptide with application in biochemical research due to its role as a biomarker for protein damage, particularly in the study of protein cross-linking and degradation . It is used to assess the extent of protein oxidation and cross-linking events under various experimental conditions, including oxidative stress and aging studies in cellular and tissue systems .


Synthesis Analysis

In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry . Merodesmosine, another crosslinker of elastin, was also measured in the same samples using the same analytical method .


Molecular Structure Analysis

Although crosslinking amino acids such as desmosine and isodesmosine have been identified in elastin, details regarding the structure remain unclear . In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry .


Chemical Reactions Analysis

ΔLNL can be reduced to the secondary amine cross-linker lysinonorleucine (LNL), whose chemical structure is symmetrical with respect to the central nitrogen atom. Aldol condensation of two Lya residues yields allysine aldol .

Scientific Research Applications

Elastin Crosslinking and Structural Analysis

One key area of research involving LNL is its role in the crosslinking structure of elastin. This protein is crucial for the elasticity of various tissues, including ligaments, arteries, and lungs. The complex, three-dimensional crosslinking structure of elastin is integral to its elasticity, but understanding this structure has been challenging due to the insoluble nature of the protein. Studies have focused on the chemical synthesis of LNL and other crosslinking amino acids like merodesmosine and isodesmosine, and their detection in tissues like hydrolyzed bovine ligament and eggshell membrane samples using techniques like tandem mass spectrometry. These efforts are significant for elucidating the intricate crosslinking structure of elastin, which is vital for its functional properties​​​​.

Application in Medical Research

LNL has also been studied in the context of medical applications, particularly in ophthalmology. For instance, a study investigated the impact of IVMED-80 eye drops on LNL amounts in vivo in the treatment of keratoconus, a progressive eye disease that affects the cornea. This research aimed to understand the role of LNL in the structural integrity of corneal collagen. The study involved experiments on rabbit corneas, examining the effects of the eye drops on LNL crosslinking in the cornea. Such research provides insights into the potential therapeutic applications of LNL in treating conditions like keratoconus that involve changes in collagen organization​​.

Future Directions

While there is ongoing research into the role of lysinonorleucine in protein cross-linking and degradation, future studies could focus on its potential applications in understanding diseases related to protein damage and aging .

properties

IUPAC Name

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBTMZBXLEVCL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysylnorleucine

CAS RN

25612-46-8
Record name Lysinenorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
C Franzblau, B Faris, R Papaioannou - Biochemistry, 1969 - ACS Publications
C. Franzblau, f B. Paris, and R. Papaioannou abstract: This paper describes the characterization and syn-thesis of a new amino acid isolated from hydrolysates of elastin. Results from …
Number of citations: 66 pubs.acs.org
ML Tanzer, G Mechanic - Biochemical and Biophysical Research …, 1970 - Elsevier
… quantities of lysinonorleucine in insoluble calf skin collagen and smaller amounts in reconstituted calf skin collagen fibrils and in calf nasal cartilage. Lysinonorleucine was originally …
Number of citations: 74 www.sciencedirect.com
K Oishi, N Mori, R Anzawa, T Usuki - Archives of Biochemistry and …, 2023 - Elsevier
… In this study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass …
Number of citations: 2 www.sciencedirect.com
M Juřicová, C Franzblau, B Faris, Z Deyl… - Biochimica et Biophysica …, 1975 - Elsevier
17 peptides from the elastase digest of mature bovine ligamentum nuchae elastin were isolated and partially sequenced. It has been demonstrated that the lysinonorleucine cross-link is …
Number of citations: 6 www.sciencedirect.com
G Karwoski, M Galione… - … : Original Research on …, 1978 - Wiley Online Library
… ester to form the cross‐link, lysinonorleucine. This compound has been stabilized by reduction … This technique converts from 60 to 98% of the available aldehyde to lysinonorleucine. …
Number of citations: 5 onlinelibrary.wiley.com
M Davril, KK Han - International Journal of Peptide and Protein …, 1976 - Wiley Online Library
… lysinonorleucine) was finally subjected to ion exchange chromatography. A highly enriched peptide fraction containing lysinonorleucine … 2 residues of lysinonorleucine (expressed as …
Number of citations: 1 onlinelibrary.wiley.com
SK Muddana, H Hauritz, M Burr… - … & Visual Science, 2019 - iovs.arvojournals.org
Purpose: Keratoconus (KCN) is a progressive disorder associated with structural changes in corneal collagen organization. Lysinonorleucine (LNL) is a major crosslink of the protein …
Number of citations: 1 iovs.arvojournals.org
SY Yu - Analytical Biochemistry, 1970 - Elsevier
… For a routine determination of the desmosines and lysinonorleucine, a solution … for lysinonorleucine. See Table 1. Results and Discussion. Desmosine, isodesmosine, lysinonorleucine, …
Number of citations: 13 www.sciencedirect.com
HM Kagan, MA Williams, SD Calaman… - … and biophysical research …, 1983 - Elsevier
… with aminoadipic semialdehyde and the lysinonorleucine … the magnitude of the endogenous peak eluting at lysinonorleucine. … product of lysyl oxidase action, while lysinonorleucine …
Number of citations: 78 www.sciencedirect.com
AJ Bailey, CM Peach - Biochemical Journal, 1971 - portlandpress.com
… of lysinonorleucine as a minor component present on reduction of the less soluble collagens, and in addition describes attempts to identifyhydroxylysinonorleucine and lysinonorleucine …
Number of citations: 53 portlandpress.com

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